

# Bromodichloronitromethane: A Technical Guide on a Water Disinfection Byproduct

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## Compound of Interest

Compound Name: Bromodichloronitromethane

Cat. No.: B120469

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## Introduction

**Bromodichloronitromethane** (BDCNM) is a member of the halonitromethane (HNM) class of disinfection byproducts (DBPs) that can form in drinking water during purification processes.[1][2] These compounds emerge from the chemical reaction between disinfectants like chlorine, naturally occurring organic matter, and bromide ions present in the source water.[3][4][5] HNMs, including BDCNM, are of significant concern to public health due to their potential toxicity.[6] Studies have demonstrated that brominated DBPs may pose higher health risks than their chlorinated counterparts.[3] This guide provides a comprehensive technical overview of **bromodichloronitromethane**, covering its formation, toxicology, and the experimental methods used for its study.

## Chemical and Physical Properties

**Bromodichloronitromethane** is a colorless, heavy, and non-burnable liquid.[7] While it can exist as a liquid, it is more commonly found evaporated in the air or dissolved in water.[7] Its key chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	918-01-4[1][8]
Molecular Formula	CB <sub>2</sub> Cl <sub>2</sub> NO <sub>2</sub> [1][8][9]
Molecular Weight	208.83 g/mol [2][8]
Density	2.225 g/cm <sup>3</sup> [1]
Boiling Point	115.5°C at 760 mmHg[1]
Flash Point	23.7°C[1]
LogP (Octanol/Water Partition Coefficient)	2.27010[1]
Synonyms	Dichlorobromonitromethane, BDCNM[8][9]

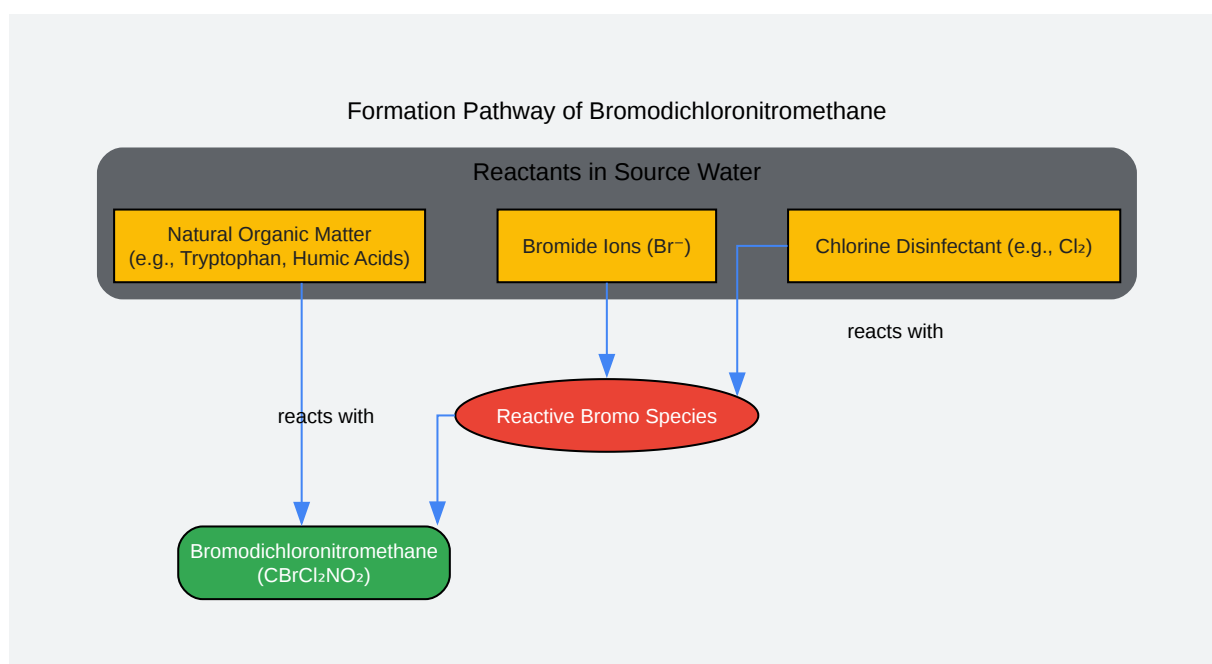
## Formation and Occurrence in Drinking Water

The formation of **bromodichloronitromethane** is a complex process that occurs when water containing bromide ions (Br<sup>-</sup>) and natural organic matter (NOM), such as humic substances or amino acids like tryptophan, is treated with chlorine-based disinfectants.[3][5][10] The presence of bromide is a critical factor, leading to the formation of brominated DBPs which can be more toxic than their chlorinated analogues.[3][6]

Several factors influence the rate and extent of BDCNM formation:

- **Bromide Concentration:** Higher concentrations of bromide ions in the source water lead to increased formation of brominated HNMs.[3][10]
- **Disinfectant Concentration:** Increasing the concentration of free chlorine promotes the production of BDCNM.[10]
- **pH:** Higher pH levels (e.g., shifting from 6.0 to 8.0) can significantly reduce the formation of brominated HNMs.[3][10]
- **Reaction Time:** The concentration of these byproducts can initially increase and then gradually decrease over time during the disinfection process.[3][10]

BDCNM has been detected in numerous drinking water systems, typically at concentrations ranging from 1 to 50 µg/L.[11] In some instances, levels in Minnesota drinking water have been recorded between 0.2 µg/L and 56 µg/L.[12] While there is no specific Maximum Contaminant Level (MCL) for BDCNM alone, the U.S. Environmental Protection Agency (EPA) regulates total trihalomethanes (a related group of DBPs) at 80 µg/L (0.080 mg/L).[12][13]



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Formation of **Bromodichloronitromethane** from precursors.

## Toxicology and Health Effects

Halonitromethanes, including BDCNM, are recognized as potent cytotoxins and genotoxins in mammalian cells, indicating they may pose a significant hazard to public health.[6] Animal studies provide the primary evidence for the health effects of bromodichloromethane (a related trihalomethane, for which more data is available and often used to infer risks for similar compounds), identifying the liver, kidneys, and intestines as target organs for toxicity.[7][14]

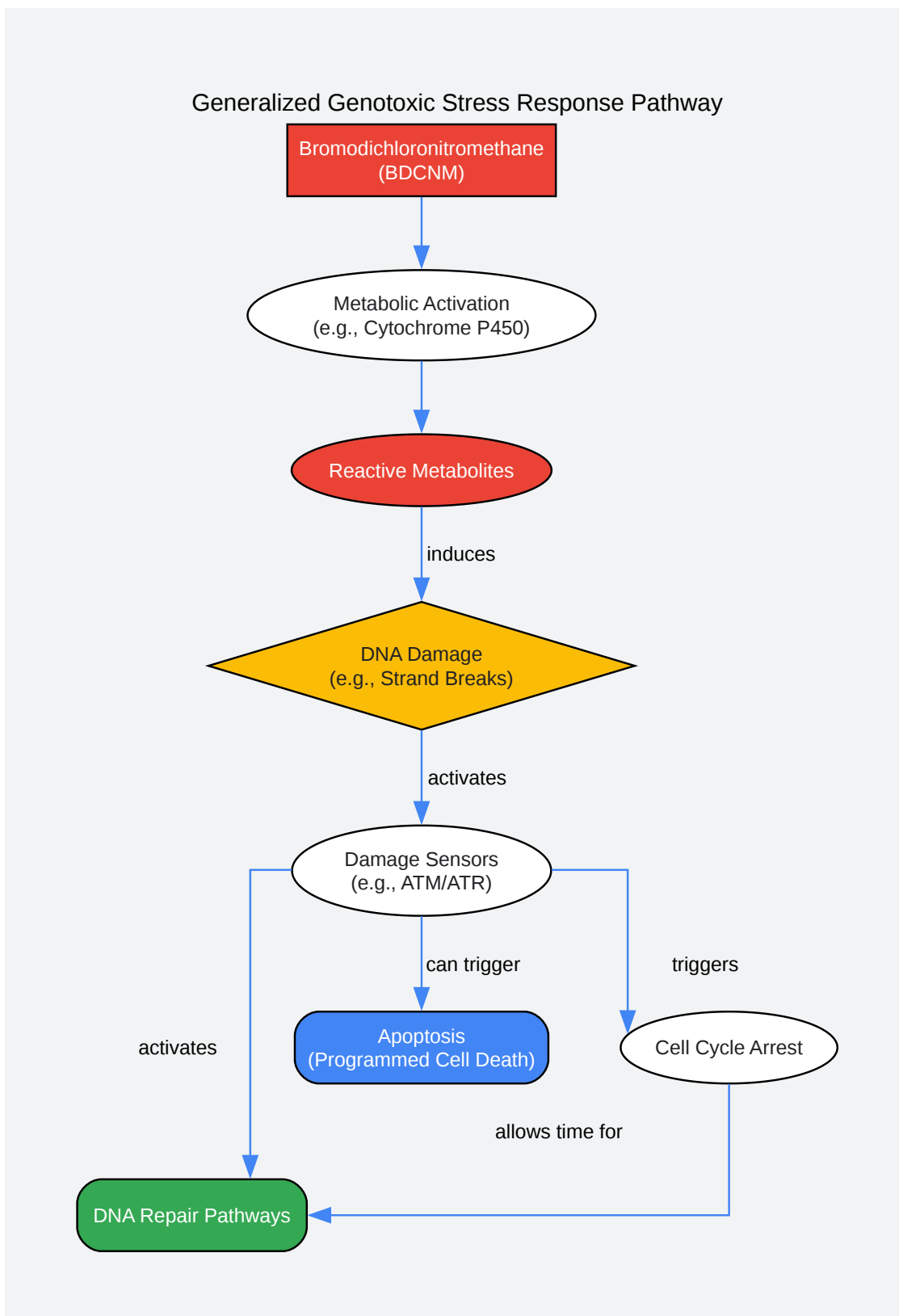
## Quantitative Toxicological Data

Endpoint	Observation	Cell Line	Reference
Chronic Cytotoxicity	BDCNM is ranked among the more cytotoxic halonitromethanes. The rank order is: DBNM > BDCNM > BNM > TBNM > BDCNM > BCNM > DCNM > CNM > TCNM.	Chinese Hamster Ovary (CHO)	<a href="#">[6]</a>
Acute Genotoxicity	BDCNM is a potent inducer of genomic DNA damage. The rank order is: DBNM > BDCNM > TBNM > TCNM > BNM > DBCNM > BCNM > DCNM > CNM.	Chinese Hamster Ovary (CHO)	<a href="#">[6]</a>
Carcinogenicity	Classified as "Reasonably anticipated to be a human carcinogen" by HHS and Group 2B ("Possibly carcinogenic to humans") by IARC.	N/A (Animal Studies)	<a href="#">[13]</a>
Organ Toxicity	Causes injury to the liver and kidneys in animal studies. High levels can also affect the brain.	Rodents	<a href="#">[7]</a> <a href="#">[14]</a>

## Mechanism of Toxicity and Signaling Pathways

The toxicity of **bromodichloronitromethane** is believed to be mediated by its reactive metabolites.<sup>[15]</sup> The primary metabolic pathway involves cytochrome P450 oxidation, which can generate intermediates that are capable of inducing cellular damage, including DNA strand breaks.<sup>[8][15]</sup> This genotoxic action is a critical aspect of its toxicity, as DNA damage can lead to mutations and potentially initiate carcinogenesis.

When a genotoxic agent like BDCNM induces DNA damage, it can trigger a cascade of cellular signaling pathways. These pathways are designed to either repair the damage or, if the damage is too severe, initiate programmed cell death (apoptosis) to eliminate the compromised cell. This response is crucial for maintaining genomic integrity.



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*Cellular response to DNA damage induced by BDCNM.*

## Experimental Protocols

### Analysis of Bromodichloronitromethane in Water

A standard method for the identification and quantification of halonitromethanes in drinking water is Gas Chromatography/Mass Spectrometry (GC/MS).[6]

Methodology:

- **Sample Collection:** Collect water samples in amber glass vials with zero headspace to prevent volatilization.
- **Extraction:** Perform a liquid-liquid extraction. Add a solvent (e.g., methyl tert-butyl ether - MTBE) to the water sample. Shake vigorously to transfer the analytes from the aqueous phase to the organic solvent.
- **Drying and Concentration:** Separate the organic layer and pass it through a drying agent (e.g., anhydrous sodium sulfate) to remove residual water. The extract may be concentrated under a gentle stream of nitrogen if necessary.
- **GC/MS Analysis:**
  - Inject a small volume of the concentrated extract into the GC.
  - The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.
  - As compounds elute from the column, they enter the Mass Spectrometer, where they are ionized and fragmented.
  - The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound, allowing for positive identification and quantification against known standards.

### Mammalian Cell Cytotoxicity Assay

The chronic cytotoxicity of BDCNM can be assessed using a cell viability assay with a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.<sup>[6]</sup>

Methodology:

- **Cell Culture:** Culture CHO cells in appropriate medium and conditions (e.g., 37°C, 5% CO<sub>2</sub>) until they reach a suitable confluency.
- **Seeding:** Plate the cells into 96-well microplates at a predetermined density and allow them to attach overnight.
- **Exposure:** Prepare a range of BDCNM concentrations in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include appropriate controls (vehicle control, positive control).
- **Incubation:** Expose the cells to the compound for a specified period (e.g., 72 hours for chronic cytotoxicity).<sup>[6]</sup>
- **Viability Assessment:** After incubation, assess cell viability using a method like the MTT assay. This involves adding MTT reagent, which is converted by metabolically active cells into a colored formazan product.
- **Data Analysis:** Solubilize the formazan crystals and measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the concentration that causes 50% inhibition of cell growth (IC<sub>50</sub>) to quantify cytotoxicity.

## Genotoxicity Assessment (Comet Assay)

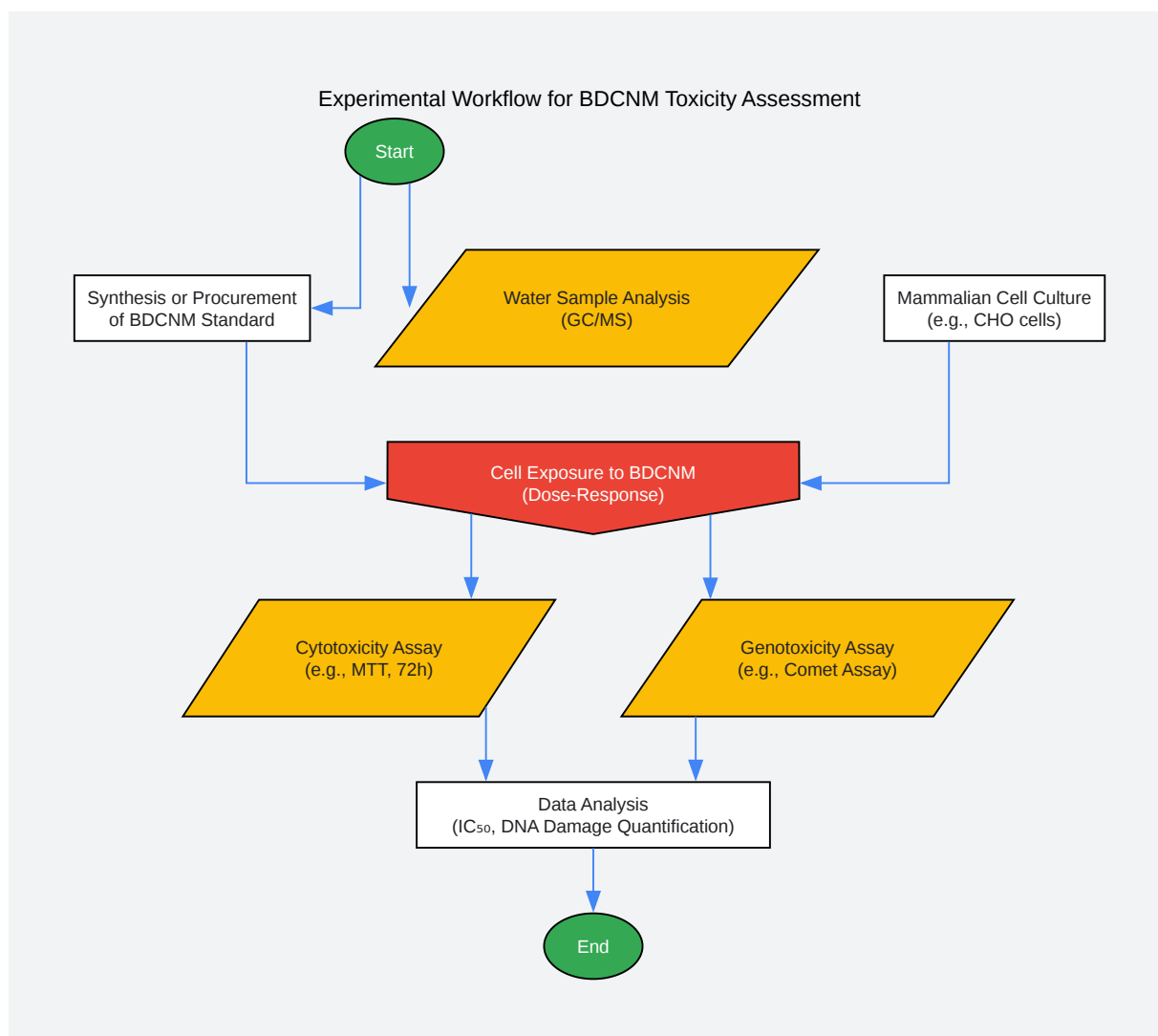
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.<sup>[6][8]</sup>

Methodology:

- **Cell Exposure:** Expose cells (e.g., CHO cells) to various concentrations of BDCNM for a short period (e.g., 2-4 hours).
- **Cell Embedding:** Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.



- **Lysis:** Lyse the cells using a high-salt and detergent solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
- **Alkaline Unwinding and Electrophoresis:** Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field, causing the negatively charged, fragmented DNA to migrate out of the nucleoid towards the anode.
- **Neutralization and Staining:** Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
- **Visualization and Scoring:** Visualize the slides using a fluorescence microscope. Damaged DNA will form a "comet tail" as it migrates away from the "comet head" (the intact nucleoid). The length and intensity of the tail are proportional to the amount of DNA damage. Quantify the damage using imaging software.



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*Workflow for analyzing and testing BDCNM.*

## Conclusion

**Bromodichloronitromethane** is a toxicologically significant disinfection byproduct that warrants careful monitoring and further research. Its formation in drinking water is a direct consequence of necessary disinfection practices, highlighting the ongoing challenge of balancing microbial safety with the minimization of chemical risks. As a demonstrated genotoxin and cytotoxin in mammalian cells, understanding its mechanisms of action and long-term health effects is crucial for developing effective risk assessment strategies and advanced water treatment technologies that can limit its formation without compromising water safety.

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